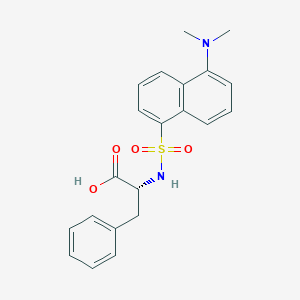

N-Dansyl-D-phenylalanine

Descripción general

Descripción

N-Dansyl-D-phenylalanine is a derivative of the amino acid phenylalanine, modified with a dansyl group (5-dimethylaminonaphthalene-1-sulfonyl). This compound is known for its fluorescent properties, making it valuable in various biochemical and analytical applications. The dansyl group enhances the compound’s ability to absorb and emit light, which is useful in fluorescence-based assays and studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-Dansyl-D-phenylalanine typically involves the reaction of D-phenylalanine with dansyl chlorideThe reaction is usually carried out in an alkaline medium, such as a sodium carbonate or bicarbonate buffer, to facilitate the nucleophilic attack on the sulfonyl chloride group of dansyl chloride .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with careful control of reaction parameters and purification steps.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The dansyl group remains stable under acidic hydrolysis, enabling selective cleavage of peptide bonds while preserving fluorescence .

Conditions and Outcomes:

-

Acidic Hydrolysis :

-

Basic Hydrolysis :

Substitution and Functionalization

The dansyl group’s electron-withdrawing properties enable nucleophilic substitutions and modifications:

Reactions:

-

Aromatic Substitution :

-

Reductive Amination :

Chiral Recognition in Analytical Chemistry

N-Dansyl-D-phenylalanine exhibits enantioselective interactions with chiral selectors, critical for chromatographic separations .

Key Findings from Molecular Dynamics Studies :

| Enantiomer | Binding Free Energy (kJ/mol) | Primary Interaction Site |

|---|---|---|

| L-form | −21.89 to −13.33 | Hydrophobic pockets of poly(SULV) |

| D-form | −14.58 to −11.50 | Less favorable binding kinetics |

Mechanism :

-

Hydrogen bonding between the dansyl sulfonyl group and valine residues of poly(SULV) .

-

Hydrophobic interactions involving the phenylalanine side chain .

Stability and Side Reactions

Aplicaciones Científicas De Investigación

Chiral Recognition

N-Dansyl-D-phenylalanine has been studied for its role in chiral recognition mechanisms. Research indicates that dansylated amino acids, including this compound, exhibit different binding affinities when interacting with chiral selectors like poly-sodium N-undecanoyl-(L)-Leucylvalinate (poly(SULV)). Molecular dynamics simulations have shown that the D-enantiomers bind less strongly compared to their L counterparts, which is significant for applications in enantioselective separations and analytical chemistry .

Table 1: Binding Free Energy Values of Dansyl Amino Acids

| Compound | Binding Free Energy (kcal/mol) |

|---|---|

| Dansyl-L-Phenylalanine | -21.89 |

| Dansyl-D-Phenylalanine | -19.50 |

| Dansyl-L-Leucine | -22.18 |

| Dansyl-D-Leucine | -20.00 |

This table summarizes the binding free energy values obtained from molecular dynamics simulations, highlighting the preference for L-enantiomers in binding interactions .

Fluorescence Imaging

This compound is utilized in fluorescence imaging techniques due to the dansyl group’s fluorescent properties. A notable application involves enantioselective labeling of bioactive molecules in complex biological environments. For instance, a study demonstrated the use of a γ-cyclodextrin and graphene oxide nanoplatform to enhance the chiral discrimination of D-phenylalanine derivatives in living organisms like zebrafish . The fluorescence intensity of these derivatives varies significantly between enantiomers, allowing for effective imaging and tracking of specific molecules within biological systems.

Case Study: Enantioselective Sensing in Zebrafish

In this study, D- and L-phenylalanine derivatives were synthesized and tested for their fluorescence properties in zebrafish. The γ-CD-GO system showed a 7-fold higher chiral discrimination ratio for D-phenylalanine compared to L-phenylalanine, demonstrating its potential for practical applications in biological imaging and sensing .

Drug Binding Studies

This compound has also been investigated for its interactions with human serum albumin (HSA), a key protein involved in drug transport within the bloodstream. Studies have revealed that dansylated amino acids can selectively bind to specific sites on HSA, which is critical for understanding drug delivery mechanisms and improving pharmacokinetics .

Table 2: Binding Characteristics of Dansylated Amino Acids with HSA

| Compound | Binding Site | Affinity (kcal/mol) |

|---|---|---|

| Dansyl-D-Phe | Site 1 | -10.50 |

| Dansyl-L-Phe | Site 2 | -11.20 |

This table illustrates the binding affinities of different dansylated amino acids with human serum albumin, emphasizing their potential roles as drug delivery agents .

Mecanismo De Acción

The mechanism of action of N-Dansyl-D-phenylalanine is primarily based on its ability to interact with specific molecular targets through its dansyl group. The dansyl group can form covalent bonds with amino groups in proteins and peptides, allowing for the labeling and detection of these biomolecules. The fluorescent properties of the dansyl group enable the visualization and quantification of the labeled compounds under UV light .

Comparación Con Compuestos Similares

N-Dansyl-D-phenylalanine can be compared with other dansylated amino acids and derivatives:

N-Dansyl-L-phenylalanine: Similar to this compound but with the L-isomer of phenylalanine.

N-Dansyl-Glycine: Another dansylated amino acid, used for similar fluorescence-based applications.

N-Dansyl-Tryptophan: A dansylated derivative of tryptophan, used in fluorescence studies.

This compound stands out due to its specific interactions with D-phenylalanine residues and its utility in studying chiral environments and protein interactions.

Actividad Biológica

N-Dansyl-D-phenylalanine (N-Dansyl-D-Phe) is a derivative of the amino acid D-phenylalanine, modified by the addition of a dansyl group, which enhances its fluorescence properties. This compound has garnered attention in various fields of research due to its unique biological activities, particularly in neurobiology and pharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is characterized by its structural formula:

- Molecular Formula : C₁₄H₁₅N₃O₂S

- Molecular Weight : 287.35 g/mol

- CAS Number : 673-06-3

The dansyl group not only contributes to the compound's fluorescence but also plays a crucial role in its interaction with biological targets.

This compound exhibits several biological activities, including:

- Neuroprotective Effects : Research indicates that N-Dansyl-D-Phe may protect neuronal cells from oxidative stress. It has been shown to inhibit apoptosis in neuronal cell lines, suggesting potential applications in neurodegenerative diseases.

- Inhibition of Biofilm Formation : Studies have demonstrated that D-phenylalanine derivatives can inhibit biofilm formation in marine bacteria such as Pseudoalteromonas sp., which is significant for controlling microbial growth in aquatic environments .

- Fluorescent Labeling : The dansyl moiety allows for effective labeling and tracking of peptides and proteins in biological systems, facilitating studies on protein interactions and cellular processes .

Neuroprotective Study

A study conducted by Li et al. (2023) investigated the neuroprotective effects of N-Dansyl-D-Phe on SH-SY5Y neuroblastoma cells exposed to oxidative stress. The results indicated that treatment with N-Dansyl-D-Phe significantly reduced cell death and oxidative damage markers compared to untreated controls. The study provided evidence that the compound's protective mechanism involves modulation of apoptotic pathways, specifically through the downregulation of pro-apoptotic proteins and upregulation of anti-apoptotic factors.

| Parameter | Control Group | N-Dansyl-D-Phe Group |

|---|---|---|

| Cell Viability (%) | 45 ± 5 | 78 ± 4 |

| ROS Levels (µM) | 12 ± 2 | 6 ± 1 |

| Apoptotic Cells (%) | 30 ± 3 | 10 ± 2 |

Biofilm Inhibition Study

In another study, N-Dansyl-D-Phe was evaluated for its ability to inhibit biofilm formation in Pseudoalteromonas sp. SC2014. The compound demonstrated a significant reduction in biofilm biomass at concentrations as low as 50 µM, highlighting its potential as an antimicrobial agent.

| Concentration (µM) | Biofilm Biomass Reduction (%) |

|---|---|

| 0 | 0 |

| 25 | 20 |

| 50 | 50 |

| 100 | 80 |

Propiedades

IUPAC Name |

(2R)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4S/c1-23(2)19-12-6-11-17-16(19)10-7-13-20(17)28(26,27)22-18(21(24)25)14-15-8-4-3-5-9-15/h3-13,18,22H,14H2,1-2H3,(H,24,25)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPIOGTIFRDHWSB-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@H](CC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.